4-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine
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Overview
Description
4-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 3-chloro-4-fluorophenylsulfonyl group and a 6-methylpyrimidine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common synthetic route includes:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 3-Chloro-4-fluorophenylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using 3-chloro-4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the 6-Methylpyrimidine Moiety: The final step includes the coupling of the sulfonylated piperazine with 6-methylpyrimidine under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly tyrosinase inhibitors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine and subsequent melanin production . The presence of the 3-chloro-4-fluorophenyl group enhances its binding affinity and inhibitory activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-4-fluorophenyl)piperazine (3,4-CFPP)
- 1-(4-Fluorophenyl)piperazine (pFPP)
- 1-(4-Bromophenyl)piperazine (pBPP)
Uniqueness
4-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine is unique due to the combination of the sulfonyl group and the pyrimidine moiety, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for various applications, distinguishing it from other piperazine derivatives.
Properties
IUPAC Name |
4-[4-(3-chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-6-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClFN4O2S/c1-11-8-15(19-10-18-11)20-4-6-21(7-5-20)24(22,23)12-2-3-14(17)13(16)9-12/h2-3,8-10H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPQCSKRFZLJOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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